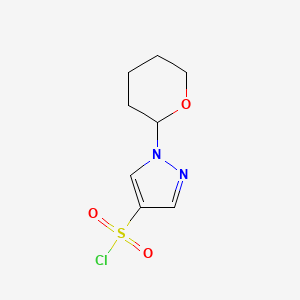
5-Bromo-3-fluoro-4-methylpicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and a formyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde typically involves the bromination and fluorination of a pyridine derivative. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinemethanol.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-fluoropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-bromo-2-fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-bromo-5-fluoropyridine: Similar but lacks the methyl and aldehyde groups, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is unique due to the combination of bromine, fluorine, and an aldehyde group on the pyridine ring. This unique substitution pattern allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H5BrFNO |
|---|---|
Peso molecular |
218.02 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2-3H,1H3 |
Clave InChI |
NOTVADUCMHIWMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)


![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)




![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)


![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)

![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
